molecular formula C6H10N2O4S B1451388 1,2-Phenylenediamine Sulfate CAS No. 74710-09-1

1,2-Phenylenediamine Sulfate

Cat. No. B1451388
CAS RN: 74710-09-1
M. Wt: 206.22 g/mol
InChI Key: URGXGBOBXYFSAF-UHFFFAOYSA-N
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Description

1,2-Phenylenediamine Sulfate, also known as benzene-1,2-diamine sulfate, is a compound with the molecular formula C6H10N2O4S . It appears as colorless monoclinic crystals if pure; the technical grade can be brownish-yellow crystals or a sandy brown solid . It is used in the manufacture of dyes, photography, and organic synthesis .


Molecular Structure Analysis

The molecular weight of 1,2-Phenylenediamine Sulfate is 206.22 g/mol . The InChI representation of the molecule is InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) . The Canonical SMILES representation is C1=CC=C(C(=C1)N)N.OS(=O)(=O)O .


Physical And Chemical Properties Analysis

1,2-Phenylenediamine Sulfate has a molecular weight of 206.22 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The exact mass and monoisotopic mass of the compound are 206.03612798 g/mol . The topological polar surface area is 135 Ų .

Scientific Research Applications

Synthetic Utility and Biological Activity

1,2-Phenylenediamine sulfate serves as a crucial precursor in the synthesis of various heterocyclic compounds that exhibit significant biological activities. Research highlights its role in the synthesis of 1,4- and 1,5-benzodiazepines, compounds known for their diverse biological activities such as anticonvulsant, anti-anxiety, sedation, and hypnotic effects. The systematic review of synthetic strategies for these benzodiazepines underscores the compound's utility in medicinal chemistry and organic synthesis (Teli et al., 2023).

Role in Material Science

In the realm of material science, 1,2-Phenylenediamine sulfate is pivotal in the development of conductive polymers. Studies demonstrate its application in synthesizing poly(o-phenylenediamine) and related polymers, which are celebrated for their multifunctional properties including anticorrosion for metals, ion permeaselectivity, and efficient adsorption of heavy metal ions. This reflects the compound's potential in creating advanced materials for environmental and industrial applications (Xin-gui, 2008).

Environmental and Biomedical Applications

1,2-Phenylenediamine sulfate's derivatives, particularly in their sulfated form, exhibit noteworthy applications in environmental safety and biomedical fields. Research into sulfated chitin and chitosan, for example, has shown these materials' capacity for metal ion adsorption, drug delivery systems, and antibacterial applications, suggesting the broad utility of sulfated derivatives in both health and environmental domains (Jayakumar et al., 2007).

Anticorrosive and Catalytic Properties

Further investigations into polymers based on aromatic diamines, including those derived from 1,2-Phenylenediamine sulfate, reveal their potential in anticorrosive coatings and as components in catalysis. The polymers' electrical conductivity and redox activity, alongside their role in noble-metal compound reduction, highlight their significance in creating sensors, energy-conversion devices, and in corrosion protection (Medjidov, 2022).

Safety And Hazards

1,2-Phenylenediamine Sulfate is harmful if swallowed or in contact with skin . It may cause an allergic skin reaction and serious eye irritation . It is toxic if inhaled and suspected of causing cancer . It can cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Given the worldwide popularity of hair dyeing, there is an urgent need to understand the toxicities and risks associated with exposure to chemicals found in hair dye formulations, including 1,2-Phenylenediamine Sulfate . It is anticipated that in-depth chemical and systems toxicology studies harnessing modern and emerging techniques can shed light on this public health concern in the future .

properties

IUPAC Name

benzene-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXGBOBXYFSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Phenylenediamine Sulfate

CAS RN

74710-09-1
Record name 1,2-Phenylenediamine Sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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